molecular formula C17H22ClN B588533 Demelverine-d10 Hydrochloride CAS No. 1285975-65-6

Demelverine-d10 Hydrochloride

Cat. No.: B588533
CAS No.: 1285975-65-6
M. Wt: 285.881
InChI Key: WCOQXFHZJHKAGO-UUQOOZBDSA-N
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Description

Demelverine-d10 Hydrochloride is a deuterated form of Demelverine Hydrochloride, a compound used primarily in biochemical research. The molecular formula for this compound is C17H11D10N•HCl, and it has a molecular weight of 285.88 . This compound is often utilized in proteomics research and other scientific studies due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demelverine-d10 Hydrochloride involves the incorporation of deuterium atoms into the molecular structure of Demelverine Hydrochloride. This process typically involves the use of deuterated reagents and solvents to replace hydrogen atoms with deuterium. The reaction conditions must be carefully controlled to ensure the complete incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are essential to ensure the consistency and reliability of the compound for research purposes.

Chemical Reactions Analysis

Types of Reactions

Demelverine-d10 Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized based on the desired reaction and product.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce deuterated ketones or aldehydes, while reduction reactions may yield deuterated alcohols. Substitution reactions can result in a variety of deuterated derivatives.

Scientific Research Applications

Demelverine-d10 Hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Demelverine-d10 Hydrochloride involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence the rate of biochemical reactions, providing insights into reaction mechanisms and kinetics. The compound’s effects are mediated through its interaction with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in research applications. The deuterium atoms can alter the compound’s physical and chemical properties, making it a valuable tool for studying reaction mechanisms, metabolic pathways, and drug interactions. Its use in NMR spectroscopy and other analytical techniques highlights its importance in scientific research.

Properties

IUPAC Name

N-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)-N-[2-(2,3,4,5,6-pentadeuteriophenyl)ethyl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N.ClH/c1-18(14-12-16-8-4-2-5-9-16)15-13-17-10-6-3-7-11-17;/h2-11H,12-15H2,1H3;1H/i2D,3D,4D,5D,6D,7D,8D,9D,10D,11D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOQXFHZJHKAGO-UUQOOZBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=C1)CCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])CCN(C)CCC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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